molecular formula C14H13Cl2NO2 B14169643 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 923567-81-1

1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B14169643
CAS No.: 923567-81-1
M. Wt: 298.2 g/mol
InChI Key: VJPBCRAMSBQMMP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a bicyclo[3.1.0]hexane core with a 3,4-dichlorophenyl group and a propyl group attached, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit the uptake of biogenic amines such as norepinephrine, serotonin, and dopamine. This inhibition enhances neurotransmitter levels in the synaptic cleft, leading to potential therapeutic effects in conditions like depression and obesity . The compound’s unique bicyclic structure allows it to fit into the active sites of these transporters, blocking their function and altering neurotransmitter dynamics.

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

923567-81-1

Molecular Formula

C14H13Cl2NO2

Molecular Weight

298.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C14H13Cl2NO2/c1-2-5-17-12(18)9-7-14(9,13(17)19)8-3-4-10(15)11(16)6-8/h3-4,6,9H,2,5,7H2,1H3

InChI Key

VJPBCRAMSBQMMP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2CC2(C1=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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